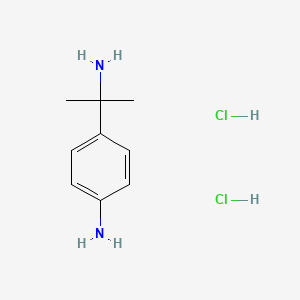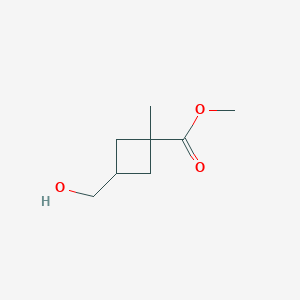![molecular formula C7H12O2 B6300763 3-Methoxybicyclo[1.1.1]pentane-1-methanol CAS No. 2167103-46-8](/img/structure/B6300763.png)
3-Methoxybicyclo[1.1.1]pentane-1-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Methoxybicyclo[1.1.1]pentane-1-methanol (3-MBCPM) is an organic compound that has been used in a variety of scientific research applications. It is a bicyclic alcohol that has been used in synthesis, as well as in biochemical and physiological studies.
Scientific Research Applications
Chemical Synthesis and Catalysis :
- Ruth A. M. Robertson and colleagues (2000) demonstrated the selective formation of pentan-3-one from carbon monoxide and ethene in methanol, involving hydroxycarbene and η2-3-oxopentyl derivatives, suggesting potential applications in complex chemical synthesis processes (Robertson, Poole, Payne, & Cole-Hamilton, 2000).
- L. I. Zakharkin and G. G. Zhigareva (2010) studied the addition of methanol to propylene dimers, forming compounds like 2,3-dimethyl-2-methoxybutane and 2-methyl-2-methoxypentane, highlighting its role in the synthesis of complex organic molecules (Zakharkin & Zhigareva, 2010).
Biofuel and Energy Research :
- N. Yilmaz and Alpaslan Atmanli's (2017) research on the use of 1-pentanol, a higher-chain alcohol like 3-Methoxybicyclo[1.1.1]pentane-1-methanol, in diesel engines, explores its potential as a renewable energy source (Yilmaz & Atmanli, 2017).
Environmental Chemistry :
- A. Caretto and colleagues (2016) studied the methanolysis of renewable γ-valerolactone and α-methyl-γ-valerolactone, indicating the potential of methanol derivatives in producing biobased products (Caretto, Bortoluzzi, Selva, & Perosa, 2016).
- The study by Marek P. Zielinski, Ewa Twardowska, and M. Kucharska (2019) on the determination of pentanol isomers in workplace air using GC-FID touches upon the environmental and occupational safety aspects of compounds like 3-Methoxybicyclo[1.1.1]pentane-1-methanol (Zielinski, Twardowska, & Kucharska, 2019).
Organic Chemistry and Materials Science :
- In organic chemistry, research by J. Hughes and colleagues (2019) on the aminoalkylation of [1.1.1]propellane for synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines indicates potential applications in creating complex molecular structures and pharmaceuticals (Hughes, Scarlata, Chen, Burch, & Gleason, 2019).
properties
IUPAC Name |
(3-methoxy-1-bicyclo[1.1.1]pentanyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-9-7-2-6(3-7,4-7)5-8/h8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPCSOJQLGGIAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC12CC(C1)(C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-Methoxybicyclo[1.1.1]pentan-1-yl}methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2,5-Dioxaspiro[3.4]octan-7-yl}methanol](/img/structure/B6300694.png)

![(2S)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid](/img/structure/B6300714.png)
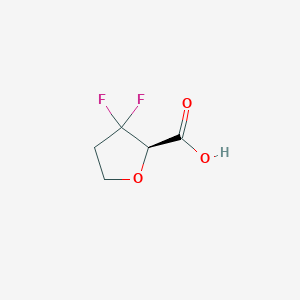
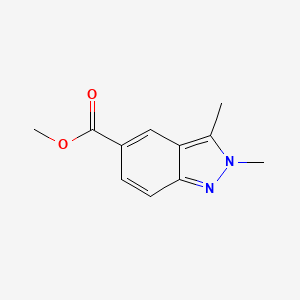

![Ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B6300733.png)
![Potassium (3-(t-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-1-yl)trifluoroborate](/img/structure/B6300740.png)
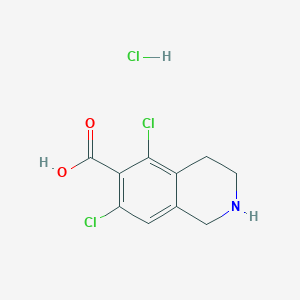
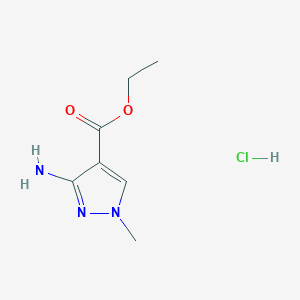
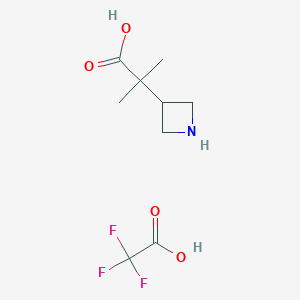
![2-tert-Butyl 4-methyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate](/img/structure/B6300761.png)
